molecular formula C13H21N3O B11791952 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B11791952
M. Wt: 235.33 g/mol
InChI Key: FASGEISGQDRAKZ-UHFFFAOYSA-N
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Description

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol is an organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a couple of hours . The product is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of both a piperazine and pyridine ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C13H21N3O/c1-2-15-6-8-16(9-7-15)13-4-3-12(5-10-17)11-14-13/h3-4,11,17H,2,5-10H2,1H3

InChI Key

FASGEISGQDRAKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)CCO

Origin of Product

United States

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